2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole
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Overview
Description
2-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole is a complex organic compound that features a unique structure combining a thiazole ring with a hexahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as sulfur ylides and carbonyl compounds, are often employed to facilitate these transformations .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable reaction setups, and ensuring the availability of high-purity starting materials. Industrial production would also involve rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
2-(5-Benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound might bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and hexahydropyrrolo[3,4-c]pyrrole-containing molecules. Examples are:
- 2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine
- 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile .
Uniqueness
What sets 2-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)thiazole apart is its combined structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-2-4-13(5-3-1)8-18-9-14-11-19(12-15(14)10-18)16-17-6-7-20-16/h1-7,14-15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCIJFJXKPDDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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